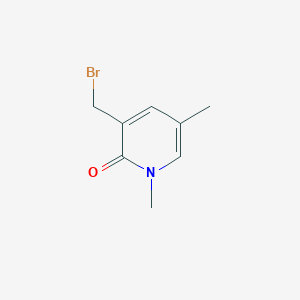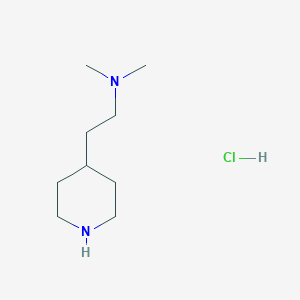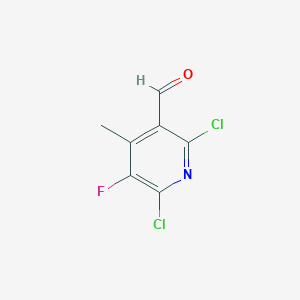
Dimethyl (4-iodophenyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (4-iodophenyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 4-iodophenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl (4-iodophenyl)phosphonate can be synthesized through various methods. One common approach involves the reaction of 4-iodophenol with dimethyl phosphite in the presence of a base, such as sodium hydride or potassium carbonate. The reaction typically occurs under reflux conditions, leading to the formation of the desired phosphonate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl (4-iodophenyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The phosphonate group can be oxidized to phosphonic acid derivatives or reduced to phosphine oxides.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane complexes.
Cross-Coupling: Palladium catalysts and bases like potassium carbonate are commonly used.
Major Products Formed
Substitution: Formation of substituted phenyl phosphonates.
Oxidation: Formation of phosphonic acids.
Reduction: Formation of phosphine oxides.
Cross-Coupling: Formation of biaryl compounds.
Applications De Recherche Scientifique
Dimethyl (4-iodophenyl)phosphonate has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Utilized in the preparation of functionalized materials and polymers.
Biological Studies: Investigated for its potential biological activities and interactions with enzymes.
Mécanisme D'action
The mechanism of action of dimethyl (4-iodophenyl)phosphonate involves its interaction with various molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to interact with enzymes and proteins involved in phosphorylation processes. This interaction can inhibit or modulate the activity of these enzymes, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dimethyl (4-bromophenyl)phosphonate
- Dimethyl (4-chlorophenyl)phosphonate
- Dimethyl (4-fluorophenyl)phosphonate
Uniqueness
Dimethyl (4-iodophenyl)phosphonate is unique due to the presence of the iodine atom, which can participate in specific reactions, such as cross-coupling, more efficiently than other halogens. This makes it a valuable intermediate in organic synthesis and medicinal chemistry .
Propriétés
| 61110-78-9 | |
Formule moléculaire |
C8H10IO3P |
Poids moléculaire |
312.04 g/mol |
Nom IUPAC |
1-dimethoxyphosphoryl-4-iodobenzene |
InChI |
InChI=1S/C8H10IO3P/c1-11-13(10,12-2)8-5-3-7(9)4-6-8/h3-6H,1-2H3 |
Clé InChI |
IONOWHWXOWCHBM-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C1=CC=C(C=C1)I)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine hydrochloride](/img/structure/B13672484.png)








![7-Nitrospiro[isochromane-3,4'-piperidin]-1-one](/img/structure/B13672529.png)
![(R)-4-Benzyl-2-((S)-7'-(bis(3,5-di-tert-butylphenyl)phosphaneyl)-2,2',3,3'-tetrahydro-1,1'-spirobi[inden]-7-yl)-4,5-dihydrooxazole](/img/structure/B13672546.png)

